molecular formula C34H33ClF3NO3 B1679319 RGX-104 free Acid CAS No. 610318-54-2

RGX-104 free Acid

Cat. No. B1679319
CAS RN: 610318-54-2
M. Wt: 596.1 g/mol
InChI Key: ZLJZDYOBXVOTSA-XMMPIXPASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RGX-104 free Acid is an orally bioavailable and potent liver-X nuclear hormone receptor (LXR) agonist that modulates innate immunity via transcriptional activation of the ApoE gene .


Molecular Structure Analysis

The molecular weight of RGX-104 free Acid is 596.08 and its molecular formula is C34H33ClF3NO3 . The SMILES representation of its structure is O=C(O)CC1=CC=CC(OCCC@H(F)F)=C2Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4)C)=C1 .


Physical And Chemical Properties Analysis

RGX-104 free Acid is a solid, white to off-white compound . It is soluble in DMSO to a concentration of 100 mg/mL .

Scientific Research Applications

Oncology: Enhancing Chemotherapy Efficacy

RGX-104 has been studied for its potential to improve the efficacy of chemotherapy drugs like docetaxel. It works by depleting myeloid-derived suppressor cells (MDSCs) which are known to contribute to chemotherapy resistance . By combining RGX-104 with chemotherapy, there’s a potential to overcome resistance and improve patient outcomes.

Immunotherapy: Activation of Cytotoxic Lymphocytes

As an immunotherapeutic agent, RGX-104 activates cytotoxic lymphocytes by modulating innate immunity through the transcriptional activation of the ApoE gene. This mechanism can potentially enhance the body’s immune response against tumors, making it a valuable asset in cancer treatment strategies .

Clinical Trials: Dose Escalation and Expansion Studies

RGX-104 is currently being evaluated in clinical trials for its safety and efficacy. These studies involve dose escalation to determine the maximum tolerated dose and expansion cohorts to further understand its therapeutic potential in various cancer types .

Pharmacology: Modulation of Innate Immunity

In pharmacological research, RGX-104’s ability to modulate innate immunity is of significant interest. It targets the LXR pathway, which plays a crucial role in the regulation of cholesterol, fatty acid metabolism, and inflammation, all of which are vital in the context of cancer and other diseases .

Drug Development: Combination Therapy

RGX-104 is being explored as part of combination therapy regimens. Its ability to work synergistically with other drugs, such as PD-1 antagonists, offers a promising avenue for developing more effective cancer treatments .

Molecular Biology: Understanding Tumor Microenvironment

In molecular biology, RGX-104 helps in understanding the tumor microenvironment by affecting MDSCs and angiogenesis. This contributes to the broader understanding of tumor biology and the development of targeted therapies .

Mechanism of Action

Target of Action

RGX-104 is a potent agonist of the liver-X nuclear hormone receptor (LXR) . The primary targets of RGX-104 are the LXR and the ApoE gene, which it activates via transcriptional modulation .

Mode of Action

RGX-104 modulates innate immunity through the transcriptional activation of the ApoE gene . The activated ApoE binds to its receptor, LRP8, which results in robust inhibition of angiogenesis and depletion of myeloid-derived suppressor cells (MDSCs). This process subsequently activates cytotoxic T-lymphocytes .

Biochemical Pathways

The activation of the ApoE gene by RGX-104 leads to a series of downstream effects. The binding of ApoE to its receptor LRP8 inhibits angiogenesis, a process crucial for tumor growth and metastasis. It also depletes MDSCs, immune cells that suppress the cytotoxic T-lymphocytes that are essential for immune responses against cancer cells .

Result of Action

The action of RGX-104 results in significant anti-tumor activity. The depletion of MDSCs and the activation of cytotoxic T-lymphocytes lead to an enhanced immune response against cancer cells . In a phase 1b trial, RGX-104 demonstrated a disease control rate of 40% with a confirmed partial response in a patient with platinum-refractory small cell lung cancer .

Action Environment

The efficacy of RGX-104 can be influenced by the tumor microenvironment. For instance, the presence of MDSCs, which are associated with resistance to both checkpoint inhibitors and chemotherapy, provides a rationale for combination therapy with RGX-104 . Furthermore, the combination of RGX-104 with taxanes has been shown to counteract MDSC-associated taxane resistance, thereby increasing clinical efficacy .

Safety and Hazards

RGX-104 free Acid is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

RGX-104 is currently being evaluated in a Phase 1, first-in-human, dose escalation and expansion study as a single agent and in combination with other drugs for the treatment of advanced solid tumors and lymphoma .

properties

IUPAC Name

2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H33ClF3NO3/c1-24(18-19-42-29-16-8-10-25(20-29)21-32(40)41)39(22-28-15-9-17-31(33(28)35)34(36,37)38)23-30(26-11-4-2-5-12-26)27-13-6-3-7-14-27/h2-17,20,24,30H,18-19,21-23H2,1H3,(H,40,41)/t24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJZDYOBXVOTSA-XMMPIXPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCOC1=CC=CC(=C1)CC(=O)O)N(CC2=C(C(=CC=C2)C(F)(F)F)Cl)CC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

RGX-104 free Acid

CAS RN

610318-54-2
Record name SB 742881
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610318542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abequolixron
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17146
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ABEQUOLIXRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q26B92650V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
RGX-104 free Acid
Reactant of Route 2
RGX-104 free Acid
Reactant of Route 3
RGX-104 free Acid
Reactant of Route 4
RGX-104 free Acid
Reactant of Route 5
RGX-104 free Acid
Reactant of Route 6
RGX-104 free Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.